

A Technical Guide to the Reactivity and Stability of 1,1,2-Tribromopropane

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Compound of Interest

Compound Name: 1,1,2-Tribromopropane

Cat. No.: B079776

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Executive Summary: This document provides a comprehensive technical overview of the chemical reactivity and stability of **1,1,2-Tribromopropane** (CAS No. 14602-62-1). As a polyhalogenated hydrocarbon featuring both geminal and vicinal bromine atoms, its chemistry is characterized by a propensity for elimination reactions and susceptibility to thermal decomposition. This guide summarizes its physicochemical properties, outlines its stability profile, details its primary reaction pathways, and provides standardized protocols for key experimental procedures relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

1,1,2-Tribromopropane is a halogenated derivative of propane. Its structure is unique in that it contains two bromine atoms on a primary carbon (a geminal dihalide arrangement) and one bromine atom on an adjacent secondary carbon (a vicinal arrangement). This configuration is the primary determinant of its chemical behavior.

Physicochemical Data

The experimental data for **1,1,2-Tribromopropane** is limited in the literature; therefore, computed values from chemical databases are included for a more complete profile. These are clearly marked to distinguish from experimental findings.

Property	Value	Data Type	Source(s)
CAS Number	14602-62-1	Experimental	[1][2]
Molecular Formula	C ₃ H ₅ Br ₃	Experimental	[1][2]
Molecular Weight	280.78 g/mol	Experimental	[1][2]
IUPAC Name	1,1,2-tribromopropane	N/A	[1]
Synonyms	Propane, 1,1,2-tribromo-	N/A	[1][2]
Boiling Point	200 °C	Experimental	[3]
Density	2.333 g/cm ³	Computed	PubChem[1]
Vapor Pressure	0.3 mmHg at 25 °C	Computed	PubChem[1]
LogP (Octanol/Water)	2.59	Computed	PubChem[1]
Refractive Index	1.57	Computed	PubChem[1]
Appearance	Colorless to light yellow liquid (presumed)	Inferred	[4][5]
Solubility	Insoluble in water; Soluble in alcohol, ether	Inferred	[5]

Chemical Stability

General Stability and Storage

Under standard laboratory conditions, **1,1,2-Tribromopropane** is expected to be stable. However, as with many polyhalogenated alkanes, prolonged exposure to light, moisture, and heat should be avoided to prevent gradual decomposition. The primary decomposition product under such conditions is likely hydrogen bromide (HBr). It is recommended to store the compound in a cool, dry, dark, and well-ventilated area in a tightly sealed container.

Thermal Decomposition

Specific studies on the thermal decomposition of **1,1,2-Tribromopropane** are not readily available. However, research on the closely related compound 1,2-dibromopropane shows that gas-phase thermal decomposition occurs at temperatures between 592 K and 636 K (319 °C to 363 °C).[6] The process proceeds through a dual mechanism involving both unimolecular elimination and a radical-chain process.[6]

By analogy, **1,1,2-Tribromopropane** is expected to decompose under thermal stress to yield a mixture of brominated propene isomers and hydrogen bromide.[6] Potential products could include 1,2-dibromopropene, 1,1-dibromopropene, and other related compounds.

Incompatibilities

1,1,2-Tribromopropane is incompatible with:

- Strong Oxidizing Agents: Can cause violent reactions.
- Strong Bases: Promotes elimination reactions (see Section 3.2).
- Reactive Metals: Such as sodium, potassium, and magnesium, which can cause dehalogenation.

Chemical Reactivity

The reactivity of **1,1,2-Tribromopropane** is governed by the presence of three C-Br bonds. The geminal bromines at the C1 position and the vicinal bromine at the C2 position create multiple sites for reaction.

Nucleophilic Substitution

Nucleophilic substitution is a possible reaction pathway for **1,1,2-Tribromopropane**. The bromine at the C2 position is on a secondary carbon, while those at the C1 position are on a primary carbon.

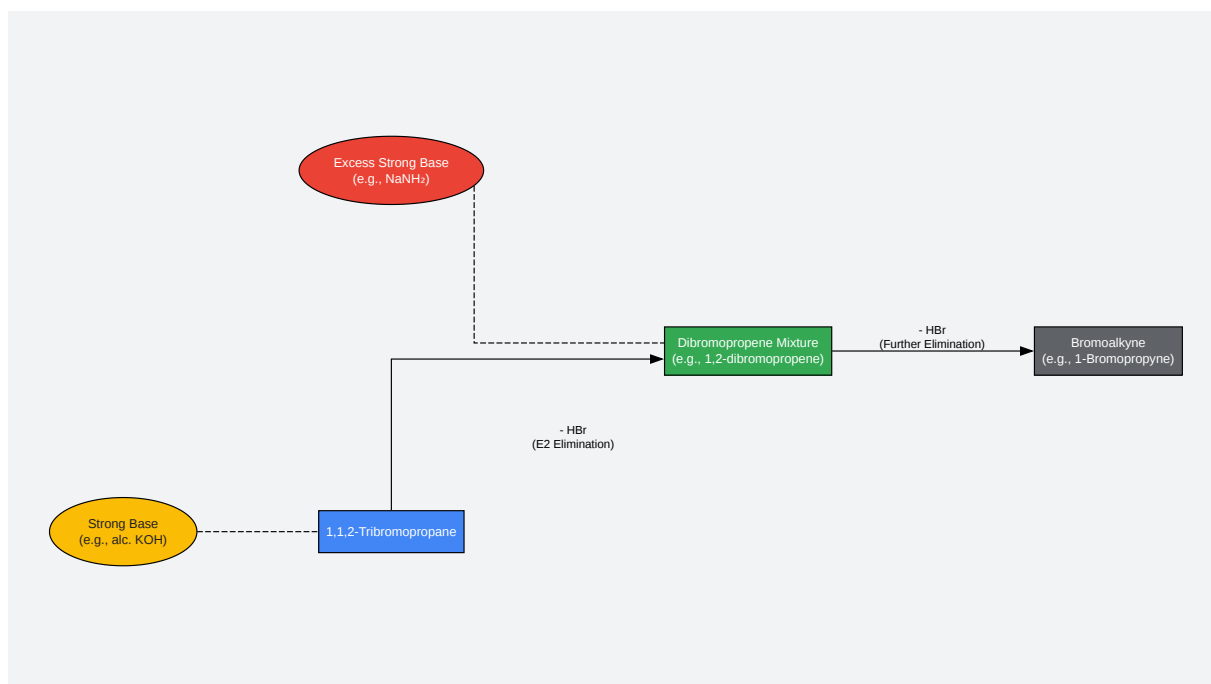
- SN2 Reactions: Primary alkyl halides are particularly susceptible to SN2 reactions with good nucleophiles.[7][8] Therefore, the C1 position is a likely site for SN2 attack, especially with less sterically hindered nucleophiles.

- **SN1 Reactions:** The secondary C2 position could potentially undergo SN1 reactions, particularly with weaker nucleophiles in polar protic solvents, via a secondary carbocation intermediate.
- **Competition with Elimination:** It is critical to note that for secondary halides, and when using strong or sterically bulky bases as nucleophiles, elimination (E2) reactions often compete with or dominate over substitution (SN2) reactions.[9]

Elimination Reactions (Dehydrobromination)

The most prominent reaction of **1,1,2-Tribromopropane** is dehydrobromination, an elimination reaction typically promoted by a strong base, such as potassium hydroxide (KOH) in an alcoholic solvent.[10] The presence of both vicinal and geminal dihalide structures suggests a pathway for successive eliminations.[11][12]

A plausible reaction pathway involves the initial loss of HBr to form a mixture of dibromopropene isomers. With a sufficient amount of a very strong base (e.g., sodium amide, NaNH₂), a second elimination can occur to yield a bromoalkyne.[11][12]



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Caption: Logical pathway for the dehydrobromination of **1,1,2-Tribromopropane**.

Experimental Protocols

The following sections provide detailed methodologies for investigating the reactivity and stability of **1,1,2-Tribromopropane**.

Protocol: Base-Mediated Dehydrobromination

This protocol describes a general procedure for the elimination of HBr from **1,1,2-Tribromopropane** using a strong base.

1. Materials and Equipment:

- **1,1,2-Tribromopropane**
- Potassium Hydroxide (KOH)
- Ethanol (anhydrous)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

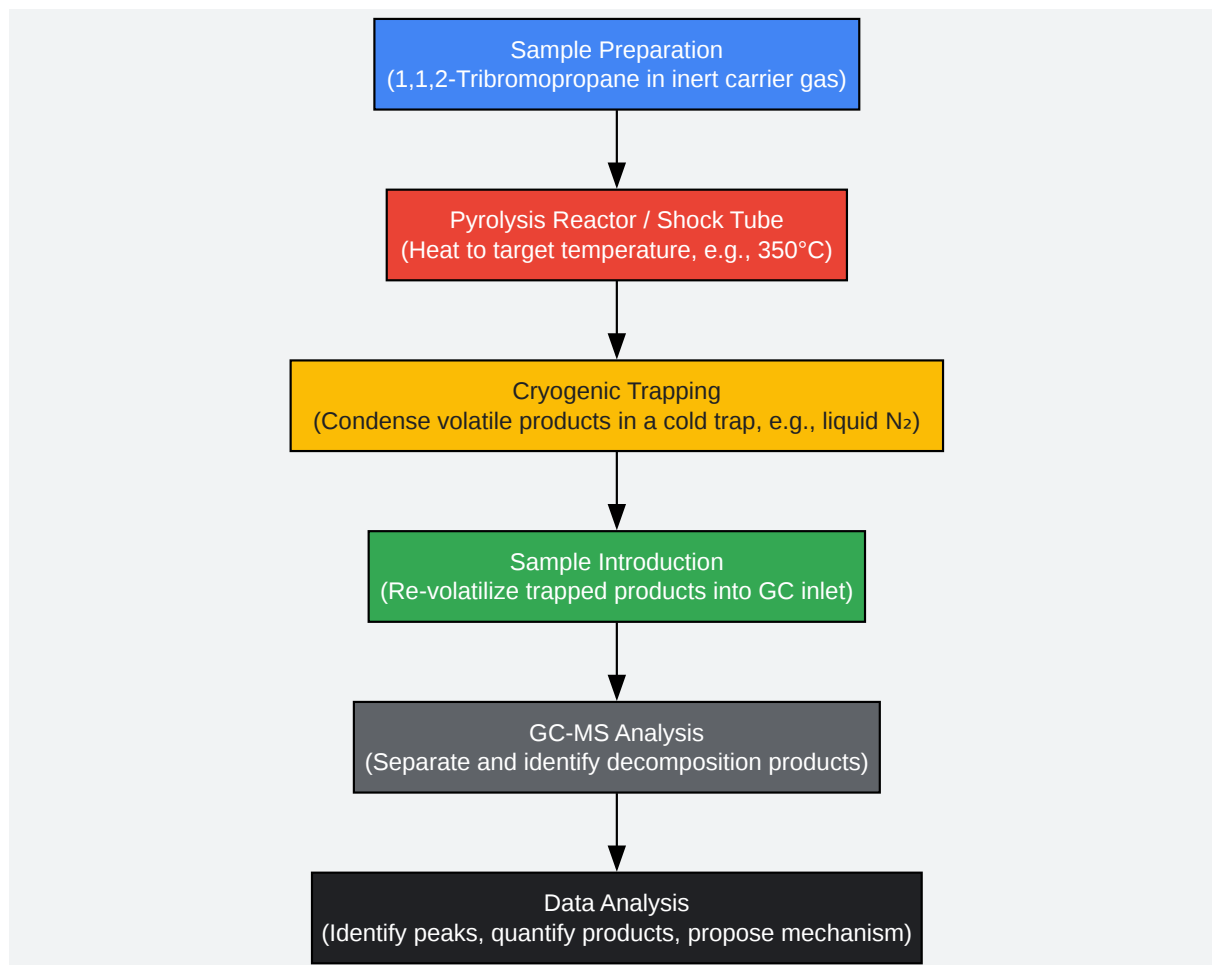
2. Procedure:

- Set up a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

- In the flask, dissolve **1,1,2-Tribromopropane** (1 equivalent) in 100 mL of ethanol.
- While stirring, slowly add powdered potassium hydroxide (1.5 equivalents) to the solution. An exothermic reaction may occur.
- Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle and maintain for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel.
- Shake the funnel, allow the layers to separate, and collect the organic (ether) layer.
- Wash the organic layer twice with 30 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using the rotary evaporator to yield the crude product.
- Purify the product via fractional distillation or column chromatography and characterize the resulting dibromopropene isomer(s) using NMR and GC-MS.

Protocol: Analysis of Thermal Decomposition Products

This workflow outlines the experimental steps to identify the products from the thermal decomposition of **1,1,2-Tribromopropane**.



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Caption: Experimental workflow for thermal decomposition analysis.

1. System Description:

- A pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) system is ideal. Alternatively, a tube furnace connected to a gas sampling system and a GC-MS can be used.

2. Procedure:

- **Sample Preparation:** Prepare a dilute solution of **1,1,2-Tribromopropane** in a high-boiling point, inert solvent or prepare a gas-phase sample in an inert carrier gas like argon or nitrogen.
- **Decomposition:** Introduce the sample into the pyrolysis unit or tube furnace, which has been pre-heated to the desired decomposition temperature (e.g., starting at 300 °C and increasing incrementally).
- **Product Collection:** The effluent gas from the furnace, containing the decomposition products, is passed through a cryogenic trap (e.g., cooled with liquid nitrogen) to condense the volatile organic compounds. Hydrogen bromide (HBr) can be trapped separately using an alkaline solution.
- **Analysis:** The trapped organic products are thermally desorbed and injected into a GC-MS system.
- **Data Interpretation:** The resulting chromatogram will separate the components of the product mixture. Mass spectrometry data for each peak is used to identify the chemical structures of the decomposition products (e.g., various bromopropenes).
- **Mechanism Postulation:** Based on the identified products, a mechanism for the thermal decomposition can be proposed, considering radical and molecular elimination pathways.^[6]

Conclusion

1,1,2-Tribromopropane is a moderately stable polyhalogenated alkane whose reactivity is dominated by elimination reactions in the presence of bases. Its structural features, combining both geminal and vicinal bromides, provide multiple pathways for dehydrobromination to yield unsaturated brominated compounds. Thermally, it is expected to decompose into bromopropenes and HBr at elevated temperatures. Understanding these stability and reactivity profiles is essential for its safe handling, use in synthetic chemistry, and for predicting its environmental fate and toxicological pathways. The experimental protocols provided herein offer a standardized framework for further investigation of this compound's chemical properties.

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